4,4'-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1h-pyrazol-5-ol)
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Overview
Description
4,4’-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with pyridine-4-carbaldehyde in the presence of a catalyst such as sodium acetate. The reaction is carried out at room temperature, and the product is obtained in high yield through simple filtration .
Industrial Production Methods
Industrial production methods for this compound may involve the use of more efficient and scalable processes. For example, the use of a magnetically separable nanocatalyst has been reported for the preparation of similar compounds. This method allows for solvent-free conditions and high yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 3-methyl-1-phenyl-5-pyrazolone derivatives
Uniqueness
What sets 4,4’-(Pyridin-4-ylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) apart is its unique structure, which includes a pyridine ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
313273-21-1 |
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Molecular Formula |
C26H23N5O2 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-4-ylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)20-9-5-3-6-10-20)24(19-13-15-27-16-14-19)23-18(2)29-31(26(23)33)21-11-7-4-8-12-21/h3-16,24,28-29H,1-2H3 |
InChI Key |
MHPQWUVQRWENOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=NC=C3)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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